molecular formula C24H19ClN2O3 B2743514 Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate CAS No. 1351849-66-5

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate

Cat. No.: B2743514
CAS No.: 1351849-66-5
M. Wt: 418.88
InChI Key: XHYVJBJGYXPTDH-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate is a quinoline derivative featuring a benzyloxy-substituted anilino group at position 4, a chlorine atom at position 6, and a methyl ester at position 2 of the quinoline core.

Properties

IUPAC Name

methyl 6-chloro-4-(4-phenylmethoxyanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-29-24(28)23-14-22(20-13-17(25)7-12-21(20)27-23)26-18-8-10-19(11-9-18)30-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYVJBJGYXPTDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound features a quinoline core substituted at positions 2, 4, and 6. Key structural elements include:

  • Position 2 : Methyl carboxylate group ($$-\text{COOCH}_3$$)
  • Position 4 : $$N$$-[4-(benzyloxy)phenyl]amino substituent
  • Position 6 : Chlorine atom

Retrosynthetic analysis suggests two primary disconnections (Figure 1):

  • Quinoline ring formation via cyclization strategies such as Friedländer annulation or transition metal-catalyzed reactions.
  • Post-cyclization functionalization to introduce the 4-amino and 6-chloro groups.

Friedländer Annulation-Based Synthesis

Reaction Design

The Friedländer quinoline synthesis, which couples 2-aminobenzaldehydes with α-methylene carbonyl compounds, is a cornerstone method. For the target compound, the strategy involves:

  • Step 1 : Preparation of 6-chloro-2-aminobenzaldehyde derivatives
  • Step 2 : Condensation with methyl acetoacetate ($$ \text{CH}3\text{COCH}2\text{COOCH}_3 $$)
Synthesis of 6-Chloro-2-aminobenzaldehyde

6-Chloro-2-nitrobenzaldehyde is reduced using catalytic hydrogenation (10% Pd/C, $$ \text{H}_2 $$) or Fe/HCl to yield 6-chloro-2-aminobenzaldehyde.

Annulation Reaction

Reacting 6-chloro-2-aminobenzaldehyde (1.0 eq) with methyl acetoacetate (1.2 eq) in the presence of Cu(OTf)$$_2$$ (20 mol%) under solvent-free conditions at 25°C for 2 hours achieves 6-chloro-2-methylquinoline-4-carboxylate intermediates in >95% yield.

Mechanistic Insight :
The Lewis acid catalyst activates the aldehyde toward nucleophilic attack by the enolate of methyl acetoacetate, followed by cyclodehydration (Figure 2).

Alternative Synthesis via Vilsmeier-Haack Cyclization

Intermediate Preparation

A patent-pending method utilizes $$N$$-substituted-3-anilinosuccinimides as precursors:

  • Oxidize $$N$$-butyl-3-anilinosuccinimide (1.0 eq) with $$ \text{CrO}3 $$ in $$ \text{CH}2\text{Cl}_2 $$ to form 3-anilino-$$N$$-butylmaleimide.
  • React with dimethylformamide dimethylacetal (2.5 eq) in toluene at reflux to yield 3-phenylimino-4-dimethylaminomethylene-$$N$$-butylsuccinimide.

Cyclization and Functionalization

Treatment with polyphosphoric acid (PPA) at 140°C induces cyclization to acridinimide intermediates, which are hydrolyzed with NaOH (10%) to release quinoline-2,3-dicarboxylic acid derivatives. Esterification with $$ \text{CH}3\text{OH}/\text{H}2\text{SO}4 $$ provides the methyl ester, followed by chlorination using $$ \text{SOCl}2 $$ at position 6.

Transition Metal-Catalyzed Approaches

Rh(II)-Mediated Synthesis

A Rh$$2$$(esp)$$2$$-catalyzed reaction between 6-chloroindole derivatives and ethyl diazoacetate constructs the quinoline skeleton. Subsequent esterification and amination steps yield the target compound (Overall yield: 68%).

Key Advantage :
This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 8.72 (s, 1H, H-3), 8.15 (d, $$ J = 8.5 $$ Hz, 1H, H-8), 7.89 (d, $$ J = 2.5 $$ Hz, 1H, H-5), 7.45–7.32 (m, 5H, benzyl), 5.21 (s, 2H, OCH$$2$$Ph), 3.98 (s, 3H, COOCH$$_3$$).
  • IR (KBr): 1725 cm$$^{-1}$$ (C=O), 1605 cm$$^{-1}$$ (C=N), 1250 cm$$^{-1}$$ (C-O).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H$$2$$O 70:30) shows >99% purity with $$ tR = 6.8 $$ min.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Reaction Time Key Advantage
Friedländer Annulation 88 2 h High regioselectivity
Vilsmeier-Haack 75 8 h Scalable for industrial production
Rh(II)-Catalyzed 68 4 h Mild conditions, no acidic byproducts

Industrial-Scale Considerations

For kilogram-scale synthesis, the Friedländer route is preferred due to:

  • Solvent-free conditions reducing waste
  • Catalyst recyclability (Cu(OTf)$$_2$$ recovered via aqueous extraction)
  • Telescoped steps allowing direct amination without intermediate isolation

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Benzaldehyde, benzoic acid derivatives

    Reduction Products: Amines

    Substitution Products: Amino or thiol-substituted quinoline derivatives

Scientific Research Applications

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Quinoline Carboxylate Series

a) Methyl 6-Methoxy-2-Phenylquinoline-4-carboxylate (Compound 6a)
  • Structure : Methoxy group at position 6, phenyl group at position 2, and carboxylate at position 3.
  • Synthesis: Prepared via alkylation of 6-methoxy-2-arylquinoline-4-carboxylic acid with methyl iodide (75% yield after 5-hour reflux in acetone) .
  • Key Differences: Substitution at position 6 (methoxy vs. Lack of the benzyloxy-anilino moiety at position 4 reduces steric bulk and may influence target binding.
b) Methyl 4-((3-Chlorobenzyl)oxy)-6-fluoroquinoline-2-carboxylate
  • Structure : 3-Chlorobenzyloxy group at position 4, fluorine at position 4.
  • Key Differences: Substituent at position 6 (fluoro vs. Ether linkage (C-O-C) at position 4 instead of an amino group (C-NH-C), impacting hydrogen-bonding capacity and metabolic stability .
c) 6-Chloro-2-(4-Methoxyphenyl)-4-Phenylquinoline
  • Structure : Chloro at position 6, 4-methoxyphenyl at position 2, and phenyl at position 4.
  • The 4-phenyl group (vs. benzyloxy-anilino in the target compound) simplifies the structure but limits functional group diversity for target interactions .

Functional Group Impact on Bioactivity

  • Chloro vs. Fluoro at Position 6 :
    • Chloro’s larger size may enhance hydrophobic interactions in binding pockets, while fluoro’s electronegativity improves metabolic stability .
  • Benzyloxy-Anilino vs. Benzyloxy-Ether at Position 4: The anilino group (NH) enables hydrogen bonding, critical for target engagement, whereas ether linkages (O) offer rigidity but fewer interaction sites .
  • Carboxylate Ester at Position 2: Enhances solubility compared to non-esterified quinolines but may require hydrolysis for prodrug activation .

Biological Activity

Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate, a quinoline derivative, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24_{24}H19_{19}ClN2_2O3_3. The compound features a quinoline core substituted with a benzyloxy group and a carboxylate moiety, which are critical for its biological activity.

Quinoline derivatives often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Quinoline compounds are known to inhibit various enzymes, including kinases and phosphodiesterases, which play crucial roles in cell signaling pathways.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
  • Modulation of Gene Expression : Quinoline derivatives can influence gene expression related to apoptosis and inflammation, contributing to their therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)5.0Induction of apoptosis
MCF-7 (breast cancer)3.5Cell cycle arrest
A549 (lung cancer)4.2Inhibition of migration

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus12.5 µg/mLBactericidal
Escherichia coli15.0 µg/mLBacteriostatic
Candida albicans10.0 µg/mLAntifungal

This antimicrobial activity indicates its potential for treating infections caused by resistant strains.

Case Studies

  • Cancer Treatment Efficacy :
    A study conducted on the efficacy of this compound in vivo demonstrated significant tumor reduction in xenograft models. The compound was administered at a dosage of 10 mg/kg body weight daily for two weeks, resulting in a 60% reduction in tumor volume compared to control groups.
  • Neuroprotective Effects :
    Another investigation into the neuroprotective effects of this compound revealed its ability to reduce neuroinflammation in models of neurodegenerative diseases. The compound decreased levels of pro-inflammatory cytokines and improved neuronal survival rates.

Q & A

Q. How is Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate synthesized, and what are the critical reaction conditions?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted quinoline precursors with benzyloxy-phenylamine derivatives. Key steps include:
  • Nucleophilic substitution at the 4-position of the quinoline core using 4-(benzyloxy)phenylamine under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
  • Chlorination at the 6-position using reagents like POCl₃ or SOCl₂, requiring anhydrous conditions to prevent hydrolysis .
  • Methyl esterification of the carboxylic acid group via Fischer esterification (methanol/H₂SO₄) or using methyl iodide in the presence of a base (e.g., K₂CO₃) .
    Critical parameters include temperature control (80–120°C), solvent selection to optimize solubility, and inert atmospheres to avoid oxidation. Yield optimization often employs column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm substituent positions (e.g., benzyloxy group at ~δ 5.0 ppm for -OCH₂Ph) and quinoline backbone integrity. DEPT-135 helps distinguish CH₃ groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₂₄H₂₀ClN₂O₃) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in structurally analogous quinoline derivatives (e.g., monoclinic P21/n space group, β ≈ 93°) .
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. What methodologies are employed to investigate the interaction of this compound with biological targets such as DNA gyrase?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Competitive fluorescence-based assays measure IC₅₀ values against DNA gyrase or topoisomerase IV. Fluorescent DNA intercalators (e.g., ethidium bromide) track supercoiling changes .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐₙ/kₒff) by immobilizing the enzyme on a sensor chip and monitoring ligand interactions in real-time .
  • Molecular Docking Simulations : Uses software like AutoDock Vina to predict binding poses in the enzyme’s ATP-binding pocket, guided by crystallographic data from homologs (e.g., PDB ID 0C6) .

Q. How do structural modifications (e.g., halogen substitution or methoxy groups) influence the compound’s biological efficacy and pharmacokinetics?

  • Methodological Answer :
  • Halogen Substitution : Replacing Cl at C6 with F (electron-withdrawing) enhances DNA gyrase inhibition (IC₅₀ ↓ 30%) but reduces plasma stability due to increased electrophilicity .
  • Methoxy vs. Benzyloxy Groups : Methoxy at the phenylamino group improves aqueous solubility (logP ↓ 0.5) but weakens membrane permeability (Caco-2 assay Papp ↓ 40%) compared to benzyloxy .
  • QSAR Models : Partial least squares (PLS) regression correlates substituent electronic parameters (Hammett σ) with antibacterial activity (R² > 0.85) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Variability in MIC values (e.g., 2–8 µg/mL against S. aureus) may arise from differences in bacterial strain viability or growth media. Use CLSI guidelines for reproducibility .
  • Control for Substituent Effects : Conflicting cytotoxicity data (e.g., IC₅₀ = 10 µM vs. 50 µM in HeLa cells) may stem from unintended impurities (e.g., N-oxide byproducts). Validate purity via LC-MS and repeat assays with recrystallized samples .
  • Cross-Validate with Structural Analogs : Compare activity trends against derivatives like Methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-2-carboxylate to isolate substituent-specific effects .

Experimental Design Considerations

Q. What strategies optimize reaction conditions for higher yield in large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., hydrolysis during chlorination) by ensuring rapid mixing and precise temperature control .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h for amide coupling) while improving regioselectivity .
  • DoE (Design of Experiments) : Taguchi orthogonal arrays identify critical factors (e.g., solvent polarity, catalyst loading) for maximizing yield (up to 85%) .

Comparative Structural Analysis

Q. How does the benzyloxy group at the 4-phenylamino position differentiate this compound from analogs?

  • Methodological Answer :
  • Enhanced Lipophilicity : Benzyloxy increases logP by 1.2 compared to methoxy analogs, improving blood-brain barrier penetration (MDCK-MDR1 assay Papp ↑ 60%) .
  • Steric Effects : Bulkier benzyloxy groups reduce off-target kinase inhibition (e.g., IC₅₀ for EGFR ↑ from 0.5 µM to >10 µM) .
  • Metabolic Stability : Microsomal assays (human liver microsomes) show benzyloxy derivatives undergo slower CYP3A4-mediated oxidation (t₁/₂ = 45 min vs. 15 min for methoxy) .

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